molecular formula C12H20O4 B3025744 (1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol CAS No. 863480-61-9

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol

Cat. No. B3025744
M. Wt: 228.28 g/mol
InChI Key: KLZSJMCXTDLPSF-DVKNGYBMSA-N
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Description

The compound is a complex organic molecule with multiple chiral centers indicated by the (1S,2R,4S) configuration. The molecule also contains a cyclohexene ring and a hydroxyl group, which suggests it may have properties common to alcohols and alkenes .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the creation of the cyclohexene ring, the introduction of the hydroxyl groups, and the formation of the carbon-carbon double bond .


Molecular Structure Analysis

The molecule’s structure can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the chiral centers suggests that the molecule may exist as multiple stereoisomers .


Chemical Reactions Analysis

The molecule’s reactivity would likely be influenced by the presence of the alkene and the hydroxyl groups. The alkene could undergo addition reactions, while the hydroxyl groups could participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the molecule can be predicted based on its structure. For example, the presence of the hydroxyl groups suggests that the molecule may be polar and capable of forming hydrogen bonds .

Scientific Research Applications

  • Structural Analysis : A study on a polymorph of (+)-clusianone, a compound structurally related to (1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol, details its crystal structure and properties, including intramolecular hydrogen bonding and specific rotation values. This type of research is crucial for understanding the physical and chemical properties of such compounds (Nagalingam et al., 2013).

  • Compound Isolation and Identification : Research on isolating and identifying compounds like the anti-isohumulones highlights the importance of identifying specific compounds in complex mixtures, a crucial step in fields like pharmacology and biochemistry (Taeye et al., 1979).

  • Photocycloaddition Reactions : Studies on photocycloaddition reactions of 2-acylcyclohex-2-enones provide insights into chemical reactions that such compounds can undergo, which is significant in the synthesis of complex molecules (Ferrer et al., 2001).

  • Absolute Configuration Determination : Determining the absolute configuration of related compounds like 3-benzoyl-4-hydroxy-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione assists in understanding the stereochemistry, which is vital for predicting the behavior of these molecules in biological systems (Christian et al., 2012).

  • Synthetic Routes and Chemical Transformations : Research on synthetic routes for potential trichothecene precursors involving compounds like 2-methylbut-3-yn-2-ol demonstrates the importance of developing methods for synthesizing structurally complex molecules, which could be applied in drug discovery and material science (Banks et al., 1981).

  • Natural Product Isolation and Cytotoxic Activities : Studies on isolating new compounds from natural sources, like Leontopodium longifolium, and evaluating their cytotoxic activities are indicative of the potential medicinal and pharmacological applications of these molecules (Li et al., 2006).

Safety And Hazards

The safety and hazards associated with the molecule would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with the compound .

Future Directions

Future research could involve exploring the synthesis of the molecule, investigating its reactivity, studying its mechanism of action, and assessing its safety and potential applications .

properties

IUPAC Name

(1S,2R,4S)-5-[(E)-3-hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZSJMCXTDLPSF-DVKNGYBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=CC1O)C=CC(C)(C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H](C(=C[C@@H]1O)/C=C/C(C)(C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,4S)-5-[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]-2-methylcyclohex-5-ene-1,2,4-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
Reactant of Route 2
(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
Reactant of Route 3
(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
Reactant of Route 4
Reactant of Route 4
(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
Reactant of Route 5
Reactant of Route 5
(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
Reactant of Route 6
(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol

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